molecular formula C34H32FeN4O4+ B1673052 Hemin CAS No. 16009-13-5

Hemin

Cat. No.: B1673052
CAS No.: 16009-13-5
M. Wt: 616.5 g/mol
InChI Key: GGIDWJQWCUJYRY-UHFFFAOYSA-L
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Description

Hemin (ferriprotoporphyrin IX chloride) is an iron-containing porphyrin complex with a central Fe³⁺ ion coordinated to protoporphyrin IX and a chloride ligand. It is a critical prosthetic group in hemoglobin, myoglobin, and cytochromes, enabling oxygen transport, electron transfer, and enzymatic catalysis . This compound is biosynthesized via the porphyrin pathway, where glycine and succinyl-CoA are precursors . Its applications extend to diagnostics, where carbon dots (CDs) are used for rapid this compound quantification .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hemin can be synthesized from hemoglobin through a series of chemical reactions. One common method involves heating hemoglobin with acetic acid and sodium chloride, which facilitates the conversion of heme to this compound . The reaction conditions typically include maintaining a specific temperature and pH to ensure the efficient formation of this compound.

Industrial Production Methods: Industrial production of this compound often involves the extraction of hemoglobin from animal blood, followed by its chemical conversion to this compound. The process includes purification steps to isolate this compound in its pure form. The final product is usually obtained as a dark blue to black powder .

Chemical Reactions Analysis

Types of Reactions: Hemin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hematinic acid

    Reduction: Heme

    Substitution: Various heme derivatives depending on the substituent ligands

Comparison with Similar Compounds

Structural Comparisons

Hemin vs. Hematin

  • Ligands : this compound has a chloride ligand (Fe³⁺-protoporphyrin IX-Cl⁻), while hematin substitutes Cl⁻ with hydroxide (Fe³⁺-protoporphyrin IX-OH⁻) .
  • Solubility : Hematin is less soluble in aqueous solutions compared to this compound due to hydroxide coordination, which reduces bioavailability .
  • Reactivity : Hematin exhibits higher reactivity toward human erythrocytes, inducing faster spherization and hemolysis at lower concentrations (0.5–1 μM vs. 5–10 μM for this compound) .

This compound vs. Coprothis compound

  • Side Chains : Coprothis compound (iron(III)-coproporphyrin I) replaces this compound’s vinyl groups with propionates at the C-3 and C-8 positions .
  • Immune Modulation : Unlike this compound, coprothis compound lacks TLR4 activation capacity but inhibits LPS-induced inflammation by blocking endotoxin delivery to MD-2·TLR4 .

Table 1: Structural and Functional Comparison of this compound, Hematin, and Coprothis compound

Property This compound Hematin Coprothis compound
Ligand Cl⁻ OH⁻ Cl⁻
Solubility Moderate Low Moderate
TLR4 Activation Yes Not studied No
Erythrocyte Toxicity Moderate (5–10 μM) High (0.5–1 μM) Not studied

Erythrocyte Effects

  • Hematin induces acute phosphatidylserine exposure and spherization of red blood cells (RBCs) at concentrations 10-fold lower than this compound. However, both compounds’ effects are reversible with albumin, which restores RBC biconcave morphology .
  • Hematin’s higher reactivity correlates with its hydroxide ligand, which facilitates stronger interactions with RBC membranes .

Immune Modulation

  • This compound activates TLR4 via both CD14/MD-2-dependent and -independent pathways, promoting pro-inflammatory cytokine production .

Ion Channel Specificity

  • This compound selectively inhibits Kv10.1 voltage-gated potassium channels at 200 nM, while other Kv isoforms (e.g., Kv1.2, Kv11.1) remain unaffected, indicating structural specificity in channel modulation .

Catalytic and Enzymatic Activities

Peroxidase-like Activity

  • Free this compound : Exhibits a Michaelis constant (KM) of 0.23 mM for ABTS oxidation. Binding to prion peptides (e.g., PrP76–114) reduces KM to 0.10 mM, enhancing substrate affinity .
  • G4/Hemin DNAzyme : The G-quadruplex/hemin complex shows 5–6× higher catalytic efficiency (kcat/KM) than free this compound due to optimal substrate positioning near the porphyrin center .

Table 2: Catalytic Parameters of this compound Complexes in Peroxidase-like Activity

Complex KM (mM) kcat (s⁻¹) kcat/KM (mM⁻¹s⁻¹)
Free this compound 0.23 0.12 0.52
This compound-PrP76–114 0.10 0.65 6.50
G4/Hemin DNAzyme 0.18 1.20 6.67

Therapeutic and Bioavailability Considerations

Bioavailability Enhancement

  • Cyclodextrin inclusion complexes improve solubility and bioavailability by 33-fold .

Detoxification Mechanisms

  • Albumin binds this compound and hematin, reducing their cytotoxicity and reversing RBC morphological changes .
  • Glutathione forms adducts with this compound/hematin, mitigating oxidative damage in erythrocytes .

Q & A

Basic Research Questions

Q. How can researchers ensure the stability of hemin in in vitro experimental conditions?

  • Methodological Answer : To maintain this compound stability, control environmental factors such as pH (neutral to slightly alkaline buffers like Tris-HCl), temperature (4°C for short-term storage, -20°C for long-term), and light exposure (store in dark conditions). Use spectrophotometric analysis (e.g., absorbance at 385 nm) to monitor degradation. Buffering agents like albumin or detergents (e.g., Tween-20) can reduce aggregation .

Q. What are the optimal protocols for this compound concentration titration in cell culture studies?

  • Methodological Answer : Perform dose-response experiments using a gradient of this compound concentrations (e.g., 1–50 µM). Assess cytotoxicity via viability assays (MTT or trypan blue exclusion) and functional outcomes (e.g., heme oxygenase-1 activity via qPCR or Western blot). Include negative controls (iron-free porphyrins) to distinguish heme-specific effects .

Q. How can researchers validate the purity of synthetic this compound for experimental use?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection to confirm purity (>95%). Characterize via mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural validation. Cross-reference with commercial standards (e.g., Sigma-Aldrich) and report batch-specific variations .

Advanced Research Questions

Q. How do contradictory results arise in this compound’s pro-oxidant vs. antioxidant effects across different cellular models?

  • Methodological Answer : Discrepancies often stem from cell-type-specific redox environments (e.g., glutathione levels in neurons vs. macrophages) and experimental timing (acute vs. chronic exposure). Design experiments with real-time ROS detection (fluorescent probes like DCFDA) and paired genetic models (e.g., Nrf2 knockdown) to isolate mechanisms. Meta-analysis of published datasets can identify context-dependent trends .

Q. What strategies resolve spectral interference when quantifying this compound-protein interactions via UV-Vis spectroscopy?

  • Methodological Answer : Apply differential spectroscopy (subtract buffer background) and use dual-wavelength measurements (e.g., Soret band at 385 nm and protein-specific peaks). For complex mixtures, employ chemometric tools like multivariate curve resolution (MCR) or circular dichroism (CD) to deconvolute overlapping signals .

Q. How can researchers address this compound’s cytotoxicity in long-term neuronal culture studies?

  • Methodological Answer : Use pulsed dosing regimens (e.g., 6-hour exposure followed by washout) to mimic physiological heme release. Co-administer antioxidants (e.g., N-acetylcysteine) or chelators (deferoxamine). Validate via transcriptomic profiling (RNA-seq) to identify stress-response pathways .

Q. What experimental designs differentiate this compound’s direct enzymatic effects from indirect signaling modulation?

  • Methodological Answer : Employ catalytically inactive this compound analogs (e.g., tin-protoporphyrin IX) as negative controls. Combine pharmacological inhibition (e.g., HO-1 inhibitors) with siRNA-mediated gene silencing. Use activity-based probes (e.g., fluorescent substrates for peroxidases) to track real-time enzymatic activity .

Q. How can researchers reconcile conflicting data on this compound’s role in bacterial growth inhibition?

  • Methodological Answer : Standardize bacterial strain selection (e.g., Gram-positive vs. Gram-negative), culture media (iron-limited vs. iron-replete), and this compound preparation (apo- vs. holo-forms). Conduct checkerboard assays with iron chelators (e.g., 2,2′-bipyridyl) to clarify iron-dependent mechanisms .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent this compound effects in multi-omics datasets?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) for dose-response curves. For omics data, apply false discovery rate (FDR) correction (Benjamini-Hochberg) and pathway enrichment tools (DAVID, GSEA). Include biological replicates (n ≥ 3) and report confidence intervals .

Q. How can researchers ensure reproducibility in this compound-driven in vivo toxicity studies?

  • Methodological Answer : Standardize animal models (e.g., C57BL/6 mice), administration routes (intraperitoneal vs. oral), and this compound formulations (lyophilized vs. solubilized). Publish raw data (e.g., survival curves, histopathology images) in open-access repositories. Follow ARRIVE guidelines for experimental reporting .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in fume hoods for powder handling. Dispose of waste via approved chemical protocols (e.g., neutralization with sodium bicarbonate). Train personnel on emergency procedures (e.g., eye rinsing with saline) .

Q. Future Directions

Q. What gaps exist in understanding this compound’s interaction with lipid bilayers, and how can they be addressed?

  • Methodological Answer : Current models lack spatial resolution for this compound-membrane dynamics. Use advanced imaging (cryo-EM, atomic force microscopy) and molecular dynamics simulations (CHARMM force fields) to map insertion kinetics. Compare synthetic vesicles with native membranes (e.g., erythrocyte ghosts) .

Properties

CAS No.

16009-13-5

Molecular Formula

C34H32FeN4O4+

Molecular Weight

616.5 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(3+)

InChI

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+3/p-2

InChI Key

GGIDWJQWCUJYRY-UHFFFAOYSA-L

SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Cl-].[Fe+3]

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+3]

Appearance

Solid powder

Key on ui other cas no.

16009-13-5

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alkaline Hematin D 575
Alkaline Hematin D-575
Chloride, Ferriheme
Chloride, Ferriprotoporphyrin IX
Chlorohemin
Ferrihaem
Ferriheme Chloride
Ferriprotoporphyrin
Ferriprotoporphyrin IX
Ferriprotoporphyrin IX Chloride
Hematin
Hematin D-575, Alkaline
Hemin
Panhematin
Protohemin
Protohemin IX

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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